molecular formula C11H12BrF2NO B8361028 2-bromo-N,N-diethyl-4,5-difluorobenzamide

2-bromo-N,N-diethyl-4,5-difluorobenzamide

Cat. No. B8361028
M. Wt: 292.12 g/mol
InChI Key: VQDSLCHJFVJQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08546565B2

Procedure details

1.05 g of 2-bromo-4,5-difluorobenzoyl chloride in 5 ml of DCM are added dropwise with stirring to a solution of 846.9 μl of diethylamine in 5 ml of DCM. The mixture is subsequently stirred at RT for 1 h. The mixture is then extracted a number of times against water (pH 9), the organic phase is dried and purified by column chromatography.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
846.9 μL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH2:13]([NH:15][CH2:16][CH3:17])[CH3:14]>C(Cl)Cl>[Br:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([N:15]([CH2:16][CH3:17])[CH2:13][CH3:14])=[O:5]

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
BrC1=C(C(=O)Cl)C=C(C(=C1)F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
846.9 μL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted a number of times against water (pH 9)
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=C(C(=O)N(CC)CC)C=C(C(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.